5-Chloro-2-(2,4-difluorophenoxy)pyridin-3-amine
Overview
Description
5-Chloro-2-(2,4-difluorophenoxy)pyridin-3-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with a chloro group at the 5-position and a difluorophenoxy group at the 2-position, making it a valuable molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(2,4-difluorophenoxy)pyridin-3-amine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide (e.g., 5-chloropyridin-3-yl bromide), organoboron compound (e.g., 2,4-difluorophenylboronic acid), palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., potassium carbonate).
Solvent: Typically, a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) is used.
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.
Time: The reaction time can vary but generally ranges from several hours to overnight.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(2,4-difluorophenoxy)pyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms in the pyridine ring.
Coupling Reactions: It can be used in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base (e.g., sodium hydride) and a solvent (e.g., DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminated pyridine derivative, while oxidation can produce a pyridine N-oxide.
Scientific Research Applications
5-Chloro-2-(2,4-difluorophenoxy)pyridin-3-amine has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Material Science: The compound is utilized in the development of advanced materials, such as organic semiconductors and polymers.
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Agricultural Chemistry: The compound is explored for its potential use in the development of agrochemicals, such as herbicides and fungicides.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(2,4-difluorophenoxy)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-(2,4-dichlorophenoxy)pyridin-3-amine
- 5-Chloro-2-(2,4-dimethoxyphenoxy)pyridin-3-amine
- 5-Chloro-2-(2,4-dimethylphenoxy)pyridin-3-amine
Uniqueness
5-Chloro-2-(2,4-difluorophenoxy)pyridin-3-amine is unique due to the presence of fluorine atoms in the phenoxy group. Fluorine atoms impart distinct electronic properties, such as increased electronegativity and stability, which can enhance the compound’s reactivity and binding affinity in various applications. This makes it a valuable molecule for developing new pharmaceuticals and materials with improved performance and efficacy.
Properties
IUPAC Name |
5-chloro-2-(2,4-difluorophenoxy)pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF2N2O/c12-6-3-9(15)11(16-5-6)17-10-2-1-7(13)4-8(10)14/h1-5H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMBCLMPGCHQHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OC2=C(C=C(C=N2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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